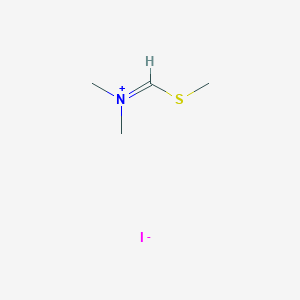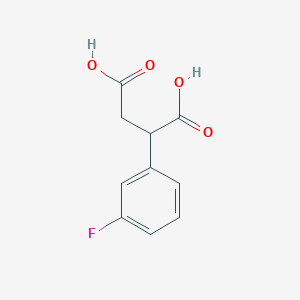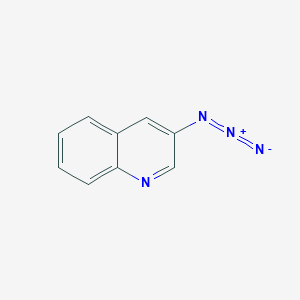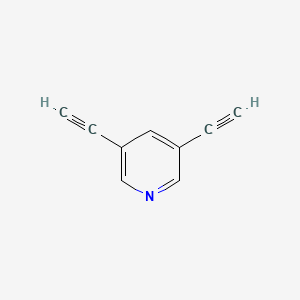
3,5-Diethynylpyridine
Descripción general
Descripción
3,5-Diethynylpyridine is a chemical compound with the molecular formula C9H5N . It is used in research and development .
Synthesis Analysis
The synthesis of 3,5-Diethynylpyridine has been explored in various studies. One such study involved the preparation of ethynylarene-containing ferrocenylene macrocycles, where 3,5-Diethynylpyridine was used as a bridging group . Another study reported the reaction of 3,5-diethynylpyridine with FcI2, yielding certain products .Molecular Structure Analysis
The molecular structure of 3,5-Diethynylpyridine is represented by the formula C9H5N .Chemical Reactions Analysis
3,5-Diethynylpyridine has been used in the synthesis of novel bis- and tris-ferrocenylene macrocycles . It has also been involved in reactions with other compounds, yielding various products .Physical And Chemical Properties Analysis
3,5-Diethynylpyridine has a density of 1.1±0.1 g/cm3, a boiling point of 233.9±25.0 °C at 760 mmHg, and a flash point of 94.0±15.8 °C . It also has a molar refractivity of 38.7±0.4 cm3 .Aplicaciones Científicas De Investigación
Metal Complex Synthesis
3,5-Diethynylpyridine has been utilized in synthesizing metal complexes. For instance, reactions with gold compounds yielded various dinuclear complexes, advancing the understanding of metal-organic frameworks (MOFs) with potential applications in catalysis and materials science (Chicote et al., 2004). Similarly, the creation of Pt complexes utilizing 3,5-diethynylpyridine as part of the ligand structure demonstrates its versatility in constructing complex coordination compounds with potential uses in catalysis, molecular sensing, or pharmaceuticals (Campbell et al., 2003).
Molecular Electronics
3,5-Diethynylpyridine has shown promise in molecular electronics. Computational studies of ferrocene-based molecular frameworks using 3,5-diethynylpyridine as a bridging unit have revealed insights into electron transfer mechanisms. These findings are crucial for designing new materials for electronic applications (Ding et al., 2010). Another study presented a new strategy for constructing a ferrocene-based molecular diode, utilizing 3,5-diethynylpyridine as a reversible switching element, highlighting its role in the development of nanoelectronic devices (Engtrakul & Sita, 2001).
Hydrogen Bonding Properties
The hydrogen bonding properties of 3,5-diethynylpyridine have been thoroughly investigated. Its interactions with various donors and acceptors like trimethylphosphate and phenol have been studied using IR spectroscopy, providing essential data on its binding constants and reaction enthalpies. Such insights are crucial for understanding the compound's behavior in complex chemical systems and its potential applications in materials chemistry (Vojta et al., 2015).
Organometallic Networks
Studies have also focused on creating organometallic networks using 3,5-diethynylpyridine. By synthesizing silver pyridyldiethynide complexes, researchers have been able to explore the relationship between the structure of the coordination network and the geometry of the ligand as well as counter anions. This research has implications for the design and synthesis of novel organometallic frameworks with potential applications in catalysis, gas storage, or molecular sieving (Zhang et al., 2009).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3,5-diethynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N/c1-3-8-5-9(4-2)7-10-6-8/h1-2,5-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERYSOHHELIELQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CN=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496700 | |
| Record name | 3,5-Diethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diethynylpyridine | |
CAS RN |
67227-90-1 | |
| Record name | 3,5-Diethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Diethynylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



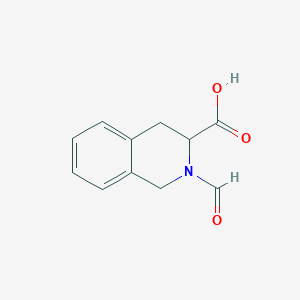
![3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337612.png)

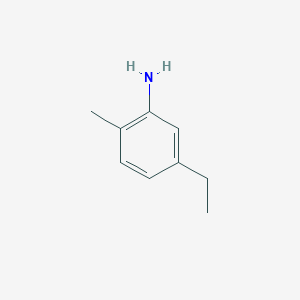
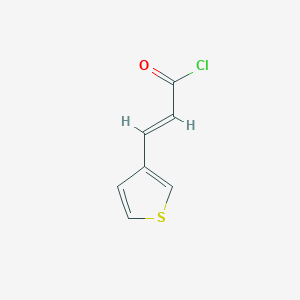
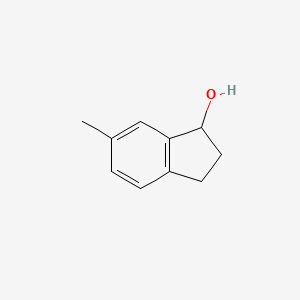


![N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1337636.png)
![trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide](/img/structure/B1337637.png)
